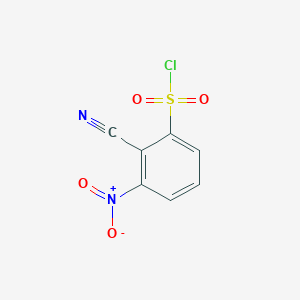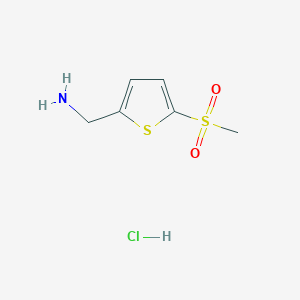
3-Amino-5-trifluoromethyl-pyridine hydrochloride
Overview
Description
3-Amino-5-trifluoromethyl-pyridine hydrochloride is a chemical compound with the CAS Number: 1414958-36-3 . It has a molecular weight of 198.57 and its IUPAC name is 5-(trifluoromethyl)pyridin-3-amine hydrochloride . The compound is an off-white solid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes 3-Amino-5-trifluoromethyl-pyridine hydrochloride, is a key structural motif in active agrochemical and pharmaceutical ingredients . The chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at −78 °C, followed by TFA-mediated cyclization .
Molecular Structure Analysis
The InChI code for 3-Amino-5-trifluoromethyl-pyridine hydrochloride is 1S/C6H5F3N2.ClH/c7-6(8,9)4-1-5(10)3-11-2-4;/h1-3H,10H2;1H . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including 3-Amino-5-trifluoromethyl-pyridine hydrochloride, are used in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
3-Amino-5-trifluoromethyl-pyridine hydrochloride is an off-white solid . It has a molecular weight of 198.57 . The compound’s IUPAC name is 5-(trifluoromethyl)pyridin-3-amine hydrochloride , and its InChI code is 1S/C6H5F3N2.ClH/c7-6(8,9)4-1-5(10)3-11-2-4;/h1-3H,10H2;1H .
Scientific Research Applications
Synthesis of Pharmaceutical Intermediates
This compound acts as a critical intermediate in the synthesis of pharmaceuticals, exemplified by the preparation of 5-alkyl-4-amino-2-(trifluoromethyl)pyridines, which undergo further transformations into trifluoromethylated 1H-pyrazolo[4,3-c]pyridines. Such transformations highlight its utility in constructing complex molecular architectures found in many therapeutic agents (Tyvorskii et al., 2001).
Anticancer Agent Development
In the realm of anticancer research, novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives have been synthesized from 3-amino-5-trifluoromethyl-pyridine hydrochloride, showcasing promising bioactivity against various cancer cell lines, including lung, breast, prostate, and cervical cancers. This underscores the compound's potential as a scaffold for developing potent anticancer therapies (Chavva et al., 2013).
Corrosion Inhibition
Moreover, Schiff’s bases derived from pyridyl substituted triazoles, potentially synthesized using 3-amino-5-trifluoromethyl-pyridine hydrochloride, have demonstrated efficacy as corrosion inhibitors for mild steel in hydrochloric acid solutions. These findings present a novel application of this compound in industrial corrosion protection, contributing to the prolongation of metal infrastructure lifespan (Ansari et al., 2014).
Green Chemistry Applications
The compound's applications extend into green chemistry, where it facilitates the eco-friendly synthesis of Schiff bases. This method leverages microwave irradiation for the synthesis of imines in water, demonstrating the compound's role in promoting sustainable chemical practices by minimizing toxic solvent use and enhancing reaction efficiencies (Gümüş, 2019).
Organosilicon Polymer Synthesis
Another innovative application involves the synthesis of organosilicon copolymers, where 3-amino-5-trifluoromethyl-pyridine hydrochloride derivatives function as key intermediates. These copolymers have potential uses in various industrial and technological fields, underscoring the compound's versatility beyond pharmaceutical applications (Belousova et al., 2001).
Safety And Hazards
Future Directions
Trifluoromethylpyridines, including 3-Amino-5-trifluoromethyl-pyridine hydrochloride, are used in the agrochemical and pharmaceutical industries . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
properties
IUPAC Name |
5-(trifluoromethyl)pyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2.ClH/c7-6(8,9)4-1-5(10)3-11-2-4;/h1-3H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOCFQHFCVAGSMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-trifluoromethyl-pyridine hydrochloride | |
CAS RN |
1414958-36-3 | |
| Record name | 3-Pyridinamine, 5-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414958-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1378110.png)
![2-Bromo-3-[(1,3-thiazol-2-yl)imino]propanal](/img/structure/B1378113.png)




![2-[(Pyrrolidin-3-yloxy)methyl]pyridine dihydrochloride](/img/structure/B1378123.png)


![1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378127.png)

![tert-butyl N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-yl]carbamate](/img/structure/B1378129.png)

![5'-Bromo-1',2'-dihydrospiro[cyclopentane-1,3'-indole] hydrochloride](/img/structure/B1378133.png)